molecular formula C12H17Cl3N2 B2410006 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride CAS No. 1353988-02-9

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

Cat. No.: B2410006
CAS No.: 1353988-02-9
M. Wt: 295.63
InChI Key: CMKMRHTWEBIONG-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride” is a chemical compound. It is a solid at room temperature and has a molecular weight of 227.52 .


Synthesis Analysis

The synthesis of similar compounds like “2,4 dichlorobenzyl chloride” involves organic synthesis intermediates and is widely used in fields such as agricultural chemicals, medicine, and organo-peroxide .


Molecular Structure Analysis

The InChI code for this compound is “1S/C7H8Cl2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H” and the InChI key is "CYFKAMFHYDGJRJ-UHFFFAOYSA-N" .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalysis and Chemical Reactivity

  • Olefin Epoxidation Catalysis : Manganese(III) complexes, including those with 1,4-diazepane derivatives, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes show potential as chemoselective catalysts for specific olefins like cyclohexene and styrene (Sankaralingam & Palaniandavar, 2014).

Enzyme Model Studies

  • Oxotransferase Enzyme Models : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepane variants, serve as functional models for molybdenum oxotransferase enzymes. These complexes provide insights into the reactivity and mechanism of these enzymes (Mayilmurugan et al., 2011).

Synthesis and Chemical Properties

  • Synthetic Methods : Efficient methods for synthesizing substituted chiral 1,4-diazepanes, a class including 1-(2,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods involve reductive amination and intramolecular cyclization (Das, Srivastava, & Panda, 2010).
  • Microwave-Assisted Synthesis : Microwave irradiation has been utilized for the efficient synthesis of 1,4-diazepin-5-ones, leading to a variety of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
  • Hydrogen Borrowing Syntheses : Innovative syntheses of 1,4-diazacycles, including diazepanes, have been reported using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method is significant for making diazepanes generally inaccessible via other catalytic routes (Nalikezhathu et al., 2023).

Biological and Pharmacological Research

  • Potential as CB2 Agonists : 1,4-diazepane compounds have been identified as potent cannabinoid receptor 2 (CB2) agonists, with a focus on optimizing metabolic stability for potential therapeutic applications (Riether et al., 2011).

Material Science and Coordination Chemistry

  • Iron(III) Complex Studies : Iron(III) complexes with 1,4-diazepane ligands have been examined as functional models for catechol dioxygenase enzymes. These studies provide insight into the coordination chemistry and potential biomimetic applications (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKMRHTWEBIONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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